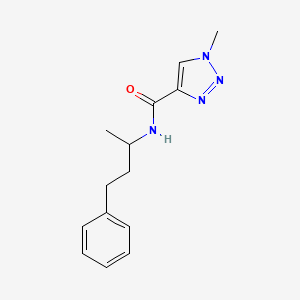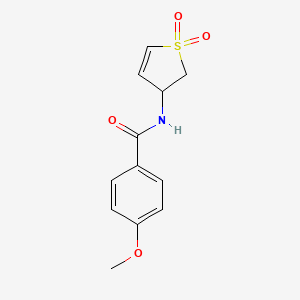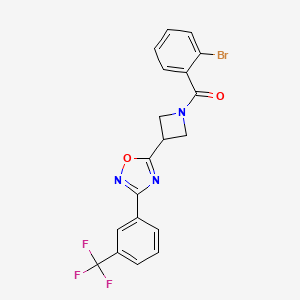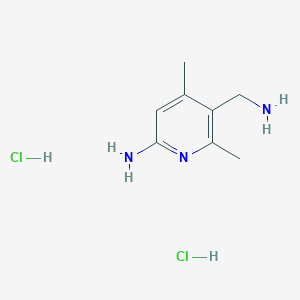
1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N4O and its molecular weight is 258.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reaction and Synthesis Techniques
Reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles : This study demonstrates reactions leading to the formation of various triazolopyrimidines, showcasing the versatility of triazole derivatives in synthesizing complex heterocyclic compounds, which could be of interest for developing new materials or pharmaceuticals (Britsun et al., 2006).
Synthesis of Triazole-carboxamides : A research elaborated on synthesizing (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, emphasizing the structural and molecular interactions within these compounds. Such studies could provide a foundation for developing new chemical entities with potential therapeutic or material applications (Shen et al., 2013).
Chemical Properties and Structural Analysis
Oriented Synthesis of Triazole Derivatives : An innovative method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives using phenyl acetylene, showcasing the potential for creating diverse triazole-based compounds with applications in drug development and materials science (Liu et al., 2015).
X-Ray Structure of Anticancer Nucleosides : This study provides insight into the structure and potential anticancer applications of new nucleosides based on the 1,2,4-triazole moiety, highlighting the relevance of triazole derivatives in medicinal chemistry (Lei et al., 2014).
Potential Antimicrobial Applications
Antimicrobial Agents : Research on 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides revealed promising antimicrobial activities, suggesting the potential of triazole derivatives in developing new antimicrobial agents (Pokhodylo et al., 2021).
Catalytic Applications and Chemical Reactions
Catalytic Oxidation and Transfer Hydrogenation : A study on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands explored their use in catalytic oxidation and transfer hydrogenation, indicating the utility of triazole derivatives in catalysis (Saleem et al., 2013).
Properties
IUPAC Name |
1-methyl-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-11(8-9-12-6-4-3-5-7-12)15-14(19)13-10-18(2)17-16-13/h3-7,10-11H,8-9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMWFUHCZHYBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)

![3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2754662.png)
![Sodium;6-(3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)pyridine-2-carboxylate](/img/structure/B2754663.png)

![4-(1-(Benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazin-2-one](/img/structure/B2754665.png)


![N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2754670.png)
![1-(1-Methyl-3,5-dihydro-2H-pyrido[2,3-e][1,4]diazepin-4-yl)prop-2-en-1-one](/img/structure/B2754672.png)



